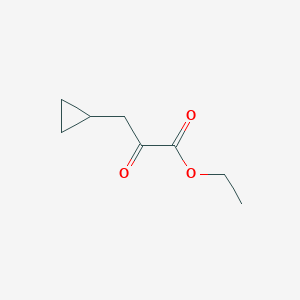

Ethyl 3-cyclopropyl-2-oxopropanoate

Beschreibung

Structural Context within α-Keto Esters and Cyclopropane (B1198618) Derivatives

Ethyl 3-cyclopropyl-2-oxopropanoate, with the chemical formula C₈H₁₂O₃, belongs to the class of α-keto esters. nih.govnih.gov These compounds are characterized by a ketone functional group located at the α-position relative to the carbonyl of an ester group. mdpi.com This arrangement of functional groups imparts unique reactivity to the molecule. The α-keto ester moiety can participate in a variety of reactions, including nucleophilic additions to the keto group and reactions at the carbon atom situated between the two carbonyls. guidechem.commdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | nih.govnih.gov |

| Molecular Weight | 156.18 g/mol | nih.govnih.gov |

| CAS Number | 64025-67-8 | nih.govsynquestlabs.com |

| Appearance | Colorless to light yellow liquid | echemi.comtcichemicals.com |

| Density | 1.058 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Topological Polar Surface Area | 43.4 Ų | nih.govnih.gov |

Significance of the Cyclopropyl (B3062369) Moiety in Organic Synthesis and Reactivity Theory

The cyclopropyl group is a highly significant structural motif in organic chemistry, largely due to its unique steric and electronic properties that stem from its inherent ring strain. fiveable.meunl.pt This strain results in bent carbon-carbon bonds with significant π-character, allowing the cyclopropyl ring to engage in conjugation with adjacent π-systems, much like a double bond. fiveable.meunl.pt This property makes the ring susceptible to ring-opening reactions, which can be exploited to construct more complex molecular scaffolds. fiveable.me

In the context of medicinal chemistry, the cyclopropyl group is frequently incorporated into drug candidates to enhance their pharmacological profiles. unl.ptiris-biotech.de Its rigid structure can lock a molecule into a specific, biologically active conformation, which can lead to more favorable binding with a biological target and an increase in potency. unl.ptiris-biotech.de Furthermore, substituting a cyclopropyl group for other alkyl groups, such as an isopropyl or ethyl group, can improve a molecule's metabolic stability. iris-biotech.dehyphadiscovery.com For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can block this metabolic pathway. iris-biotech.de The cyclopropyl moiety can also influence properties like lipophilicity and pKa, making it a versatile tool for fine-tuning a drug's performance. iris-biotech.deresearchgate.net

Overview of Research Trajectories Pertaining to α-Keto Esters Bearing Cyclopropyl Substituents

Research involving α-keto esters that feature cyclopropyl substituents primarily focuses on their synthesis and their utility as intermediates in constructing more complex molecules. The synthesis of these compounds can be achieved through various methods, such as the reaction of a cyclopropyl-containing precursor like cyclopropanecarbonyl chloride with a malonic ester derivative. prepchem.com Another approach involves the reaction of cyclopropyl methyl ketone with a formic ester. google.com

The reactivity of these molecules is a major area of investigation. The α-keto ester functionality allows for selective transformations. For example, the keto group can be selectively reduced to an α-hydroxy ester, which can then be converted into other functional groups like amino esters. nih.gov The methylene (B1212753) group positioned between the cyclopropyl ring and the two carbonyls has a certain degree of acidity, allowing it to be deprotonated to form a carbanion. guidechem.com This nucleophilic species can then participate in substitution reactions to introduce additional substituents. guidechem.com

A significant research trajectory involves the use of cyclopropyl ketones in formal [3+2] cycloaddition reactions. acs.org While much of this work has focused on aryl cyclopropyl ketones, recent studies have explored the reactivity of alkyl cyclopropyl ketones, which are structurally more analogous to this compound. acs.org These reactions provide a powerful method for synthesizing five-membered rings, which are common motifs in natural products. acs.org Additionally, intramolecular cyclopropanation reactions of unsaturated β-keto esters have been developed to create fused cyclopropane systems, which are valuable intermediates for synthesizing biologically active compounds. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropyl-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXXQDCFONWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624383 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64025-67-8 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Cyclopropyl 2 Oxopropanoate and Analogous α Keto Esters

Direct Synthetic Routes to Ethyl 3-cyclopropyl-2-oxopropanoate

Direct methods focus on constructing the target molecule in a single or a few straightforward steps from readily available starting materials.

Oxidative Esterification Approaches for α-Keto Ester Formation

Oxidative esterification provides a powerful tool for the synthesis of α-keto esters from various precursors. These methods often involve the oxidation of a suitable functional group, followed by or concurrent with esterification.

One common strategy is the oxidation of α-hydroxy acids or their corresponding esters. For instance, the chemoselective oxidation of α-hydroxy acids to α-keto acids can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org Similarly, α-keto acids and their esters can be synthesized from biomass-derived α-hydroxy acids through catalytic oxidation or dehydrogenation, aligning with principles of green chemistry. mdpi.com

Another approach involves the oxidation of ketones. For example, an iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates can yield various α-ketoesters. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen also produces a broad range of α-ketoesters. organic-chemistry.org Furthermore, the oxidation of alkenes using reagents like tert-butyl hydroperoxide (TBHP) catalyzed by an iron nanocomposite can efficiently produce α-keto acids. organic-chemistry.orgorganic-chemistry.org

| Precursor Type | Reagent/Catalyst | Product | Reference |

| α-Hydroxy Acids | 2-azaadamantane N-oxyl (AZADO) | α-Keto Acids | organic-chemistry.org |

| Acetophenones | Iodine/Potassium Xanthate | α-Ketoesters | organic-chemistry.org |

| Acetophenones | Copper/O₂ | α-Ketoesters | organic-chemistry.org |

| Alkenes | Iron nanocomposite/TBHP | α-Keto Acids | organic-chemistry.orgorganic-chemistry.org |

Alkylation and Carbonylation Strategies for α-Keto Esters

Alkylation and carbonylation reactions represent another important class of methods for α-keto ester synthesis. A notable example is the Friedel-Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride to prepare aryl α-keto esters. mdpi.com

A specific synthesis of ethyl 3-cyclopropyl-3-oxopropionate, a related β-keto ester, involves the reaction of ethyl hydrogen malonate with n-butyllithium followed by the addition of cyclopropanecarbonyl chloride. prepchem.com While this produces a β-keto ester, it highlights the use of cyclopropyl-containing acylating agents.

Biocatalytic Syntheses of α-Cyclopropylpyruvates

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral α-keto esters. A significant development is the biocatalytic cyclopropanation using ethyl α-diazopyruvate as a carbene precursor with an engineered myoglobin (B1173299) variant, Mb(H64V,V68G), as the biocatalyst. rsc.org This method allows for the efficient synthesis of α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess (up to 99% ee). rsc.org

Furthermore, transaminases (TAs) are being explored for the synthesis of chiral amino acids and amines from keto esters. rsc.orgnih.govnih.govfrontiersin.orgworktribe.com These enzymes, particularly ω-transaminases, can catalyze the reductive amination of α-ketoesters to produce N-substituted α-amino esters with high enantioselectivity. nih.gov This highlights the potential of enzymatic methods to produce chiral derivatives from α-keto ester scaffolds.

| Biocatalyst | Substrate | Product | Key Feature | Reference |

| Engineered Myoglobin | Ethyl α-diazopyruvate, Styrene | Ethyl 2-keto-3-phenylcyclopropane-1-carboxylate | High enantioselectivity | rsc.org |

| Transaminases (IREDs) | α-Ketoesters, Amines | N-substituted α-amino esters | High enantioselectivity | nih.gov |

Precursor-Based Transformations for Cyclopropyl (B3062369) α-Keto Ester Architectures

These strategies involve the synthesis of a precursor molecule that is subsequently converted into the desired cyclopropyl α-keto ester.

Strategies Involving α-Diazo Compounds in Cyclopropane (B1198618) Formation

The metal-catalyzed reaction of diazo compounds with alkenes is a highly effective method for constructing cyclopropane rings. nih.gov Rhodium(II) complexes are particularly common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org

The synthesis of α-diazo-β-keto esters is a crucial first step in this approach. These can be prepared through a diazo transfer reaction from the corresponding β-keto esters using reagents like p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA). mdpi.comnih.gov Another method involves the acylation of diazomethyl anions with N-acylbenzotriazoles. rsc.org

Once formed, these unsaturated α-diazo esters can undergo intramolecular cyclopropanation. researchgate.netharvard.edu For example, δ,ε-unsaturated β,β-difluoro-α-diazo esters undergo rhodium-catalyzed intramolecular cyclopropanation to form bicyclo[2.1.0]pentane ring systems. researchgate.net Similarly, unsaturated β-keto esters can undergo intramolecular cyclopropanation in the presence of iodine, triethylamine, and a Lewis acid to yield fused cyclopropanes stereospecifically. nih.govhkbu.edu.hk

| Catalyst/Reagent | Substrate | Reaction Type | Product | Reference |

| Rhodium(II) complexes | Diazo compounds, Alkenes | Intermolecular Cyclopropanation | Cyclopropanes | nih.govwikipedia.org |

| Rhodium(II) catalyst | δ,ε-Unsaturated β,β-difluoro-α-diazo esters | Intramolecular Cyclopropanation | Bicyclo[2.1.0]pentane systems | researchgate.net |

| I₂, Et₃N, Lewis Acid | Unsaturated β-keto esters | Intramolecular Cyclopropanation | Fused cyclopropanes | nih.govhkbu.edu.hk |

Reactions of Cyclopropyl Ketones with Ester Components

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize β-keto esters. organic-chemistry.orgjove.commasterorganicchemistry.comnumberanalytics.comwikipedia.org This reaction involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base. wikipedia.org

A relevant synthesis involves the reaction of cyclopropyl methyl ketone with a formic acid ester in the presence of a base to form an intermediate that can be further reacted. google.com While this leads to a β-ketoaldehyde derivative, it demonstrates the principle of using a cyclopropyl ketone as a starting material. A more direct approach to a related β-keto ester, ethyl 3-cyclopropyl-3-oxopropionate, involves the reaction of 3-acetyl-methylpyrrole with diethyl carbonate in the presence of sodium hydride. guidechem.com

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

| Cyclopropyl methyl ketone | Formic acid ester | Base | β-Ketoaldehyde derivative | google.com |

| 3-Acetyl-methylpyrrole | Diethyl carbonate | Sodium hydride | β-Keto ester | guidechem.com |

Cyclopropanation of Unsaturated α-Keto Esters

The construction of a cyclopropane ring is a fundamental transformation in organic synthesis, providing access to a key structural motif found in numerous natural products and pharmacologically active molecules. nih.govwikipedia.org One powerful approach to synthesizing highly functionalized cyclopropanes involves the reaction of unsaturated α-keto esters with diazo compounds. nih.govthieme-connect.com

In this context, β,γ-unsaturated α-ketoesters have proven to be particularly versatile precursors for the synthesis of chiral cyclopropanes. nih.gov A notable development is the enantioselective cyclopropanation of β,γ-unsaturated α-keto esters with diazo esters catalyzed by a complex of Indium(III) bromide (InBr₃) and a chiral calcium phosphate (B84403). nih.govthieme-connect.com This method yields densely functionalized cyclopropanes with high diastereo- and enantioselectivities. thieme-connect.com

The reaction is proposed to proceed through a transition state where the chiral phosphate ligand coordinates to the indium catalyst, creating a chiral environment. This setup facilitates the selective reaction between the unsaturated keto ester and the diazo ester. thieme-connect.com The versatility of this protocol allows for a range of substituents on both the keto ester and the diazo ester, consistently delivering the desired cyclopropane products in good yields and with excellent enantiomeric excess (>99% ee in many cases). thieme-connect.com

Table 1: Enantioselective Cyclopropanation of β,γ-Unsaturated α-Keto Esters thieme-connect.com This table presents selected examples from the study by Luo and colleagues, showcasing the reaction between various β,γ-unsaturated α-keto esters and diazo esters catalyzed by an InBr₃/chiral calcium phosphate complex.

| R¹ Group (on Keto Ester) | R² Group (on Keto Ester) | R³ Group (on Diazo Ester) | R⁴ Group (on Diazo Ester) | Yield (%) | ee (%) |

| Phenyl | Methyl | H | Benzyl | 65% | >99% |

| 4-Bromophenyl | Methyl | H | Methyl | 60% | >99% |

| Phenyl | Methyl | H | tert-Butyl | 67% | >99% |

| 2-Thienyl | Methyl | H | tert-Butyl | 60% | >99% |

Emerging Synthetic Protocols for this compound

While classical methods for synthesizing α-keto esters, such as Friedel-Crafts acylation or the oxidation of α-hydroxy esters, are well-established, recent research has focused on developing more efficient, milder, and sustainable protocols. mdpi.comaurigeneservices.comorganic-chemistry.org Although specific emerging methods for the direct synthesis of this compound are not extensively documented, several modern strategies for the synthesis of α-keto esters could be readily adapted.

One such strategy is the copper-catalyzed aerobic oxidative esterification of acetophenones with various alcohols. organic-chemistry.org This method uses molecular oxygen as a sustainable oxidant and provides a broad range of α-ketoesters in good yields. organic-chemistry.org For the synthesis of this compound, this would hypothetically involve the reaction of cyclopropyl methyl ketone with an appropriate ethylating agent under oxidative conditions.

Another promising approach is the visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes. rsc.org This photoredox method reacts terminal alkynes with alcohols using molecular oxygen as the oxidant under mild conditions. rsc.org This protocol could potentially be applied by starting with cyclopropylacetylene (B33242) and reacting it with ethanol (B145695) to forge the desired α-keto ester structure. The reaction is noted for its high functional group compatibility and can be scaled up to the gram scale. rsc.org

Further innovative methods include iodine-mediated oxidative esterification, which can convert acetophenones into α-ketoesters using potassium xanthate, which serves both as a promoter and the source of the alkoxy group. organic-chemistry.org These emerging catalytic and photoredox methods represent the forefront of α-keto ester synthesis, offering potentially greener and more efficient pathways to compounds like this compound compared to traditional stoichiometric approaches. mdpi.comrsc.org

Table 2: Potential Emerging Synthetic Routes to this compound This table summarizes modern synthetic methodologies for α-keto esters and their hypothetical application for the synthesis of this compound.

| Method | Key Reagents | Potential Starting Material | Description | Reference |

| Copper-Catalyzed Oxidative Esterification | Copper catalyst, O₂ (oxidant), Alcohol | Cyclopropyl methyl ketone | Direct aerobic oxidative coupling of a ketone with an alcohol to form the α-keto ester. | organic-chemistry.org |

| Copper-Catalyzed Photoredox Oxidation | Copper catalyst, Visible light, O₂ (oxidant), Alcohol | Cyclopropylacetylene | Controlled oxidation of a terminal alkyne in the presence of an alcohol under mild photoredox conditions. | rsc.org |

| Iodine-Mediated Oxidative Esterification | I₂, Potassium xanthate | Cyclopropyl methyl ketone | Utilizes iodine and a potassium xanthate to achieve oxidative esterification of an acetophenone (B1666503) derivative. | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving Ethyl 3 Cyclopropyl 2 Oxopropanoate

Reactivity Profiles of the α-Keto Ester Functional Group

The α-keto ester functional group in ethyl 3-cyclopropyl-2-oxopropanoate is characterized by two adjacent carbonyl groups, which significantly influence each other's reactivity. This arrangement leads to a unique electronic environment that dictates the molecule's behavior in chemical reactions.

Nucleophilic Addition Pathways at the Carbonyl Center

The presence of two electrophilic carbonyl carbons in the α-keto ester moiety makes it a prime target for nucleophilic attack. Nucleophilic addition can occur at either the ketone or the ester carbonyl group. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. This increased reactivity is attributed to the greater partial positive charge on the ketone carbon and less steric hindrance compared to the ester group.

The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.org The stereochemical outcome of this addition is of significant interest. If the starting α-keto ester is prochiral, the nucleophilic addition can lead to the formation of a new stereocenter. libretexts.org The stereoselectivity of such reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chiral catalysts or auxiliaries. libretexts.orgnih.govdiva-portal.org For instance, in enzyme-catalyzed reactions, the substrates are held in a specific orientation within the active site, leading to highly specific stereochemical outcomes. libretexts.org In non-enzymatic reactions, the stereoselectivity can be influenced by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the carbonyl group. libretexts.orgresearchgate.net

The development of enantioselective nucleophilic additions to α-keto esters is an active area of research. nih.govresearchgate.net For example, the use of chiral ligands with metal catalysts can effectively control the stereochemistry of the addition of various nucleophiles, including organozinc and organocopper reagents. nih.govacs.org

Electrophilic Reactivity of the α-Dicarbonyl System

The α-dicarbonyl system of this compound also exhibits electrophilic reactivity, primarily through its ability to form enolates. The protons on the carbon atom adjacent to the two carbonyl groups (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org This enolate is a soft nucleophile and can react with a variety of electrophiles.

The formation of the enolate is a key step in many reactions of α-dicarbonyl compounds, including alkylations and condensation reactions. libretexts.orgyoutube.com The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. libretexts.org Once formed, the enolate can participate in S\N2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. libretexts.org

The α-dicarbonyl moiety can also undergo rearrangements. For instance, under basic conditions, α-dicarbonyl compounds can undergo a benzilic acid-type rearrangement, where one of the alkyl or aryl groups migrates to the adjacent carbonyl carbon, ultimately forming an α-hydroxy acid. oxfordsciencetrove.com

Cyclopropyl (B3062369) Group Reactivity and Ring Strain Phenomena

Strain-Induced Reactivity and Orbital Interactions in Cyclopropanes

Cyclopropane (B1198618) possesses a significant amount of ring strain, estimated to be around 27.5-28.6 kcal/mol. masterorganicchemistry.comacs.orgwikipedia.org This strain arises from two main factors: angle strain due to the compression of the C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain resulting from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, which release this stored energy. nih.gov

The bonding in cyclopropane is often described by the Walsh model, which proposes a set of molecular orbitals different from those in typical alkanes. scribd.combluffton.edubluffton.eduresearchgate.net According to this model, the carbon atoms are sp² hybridized, with two sp² orbitals forming bonds to hydrogen atoms and one sp² orbital directed towards the center of the ring. The remaining p-orbitals overlap to form a set of three molecular orbitals that constitute the C-C bonds. bluffton.eduyoutube.com These orbitals have significant p-character and are often referred to as "bent" or "banana" bonds. masterorganicchemistry.combluffton.edu This unique electronic structure allows the cyclopropane ring to interact with adjacent functional groups through conjugation. bluffton.eduyoutube.com

| Cycloalkane | Total Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 acs.org |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane | 0.0 (Reference) acs.org |

Ring-Opening Reactions and Rearrangements of Cyclopropyl Systems

The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions under various conditions, including acidic, basic, and radical-mediated pathways. acs.orgrsc.orgacs.org These reactions are driven by the release of the strain energy. For example, cyclopropyl ketones can undergo ring-opening reactions catalyzed by Lewis acids or transition metals. rsc.orgnih.govoup.com The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring. acs.org

The cyclopropylmethyl system, which is present in this compound, is particularly known for its characteristic rearrangements. The cyclopropylmethyl cation, radical, and anion all undergo facile ring-opening to form homoallylic species. acs.orgacs.orgpsu.edu The cyclopropylmethyl cation, for instance, can rearrange to a cyclobutyl cation or open to a homoallylic cation. acs.orgnih.govnjit.edu These rearrangements are often very rapid and can be used as mechanistic probes to detect the intermediacy of these reactive species. acs.orgpsu.edu The Cloke-Wilson rearrangement is a specific example where cyclopropyl ketones rearrange to form dihydrofurans upon heating or in the presence of an acid catalyst. rsc.org

| Reactive Intermediate | Rearrangement Product(s) | Reference |

|---|---|---|

| Cyclopropylmethyl Cation | Cyclobutyl Cation, Homoallylic Cation | acs.orgnih.gov |

| Cyclopropylmethyl Radical | Homoallylic Radical | acs.orgpsu.edu |

| Cyclopropyl Ketone | Dihydrofuran (Cloke-Wilson Rearrangement) | rsc.org |

Electronic and Steric Influence of Adjacent Carbonyls on Cyclopropyl Reactivity

The adjacent α-keto ester functionality significantly influences the reactivity of the cyclopropyl ring in this compound. The electron-withdrawing nature of the carbonyl groups can activate the cyclopropane ring towards nucleophilic attack and ring-opening. nih.govresearchgate.net This activation occurs because the carbonyl groups can stabilize the negative charge that develops during the transition state of nucleophilic addition to the ring.

Computational studies on similar systems, like aryl cyclopropyl ketones, have shown that the conjugation between the cyclopropyl ring and the carbonyl group plays a crucial role in their reactivity. nih.govacs.org The conformation of the carbonyl group relative to the cyclopropane ring can affect the extent of this conjugation and, consequently, the reactivity. nih.gov

Steric hindrance between the cyclopropyl group and the substituents on the carbonyl carbon can also play a role in the molecule's reactivity. acs.orgrsc.orgyoutube.com For instance, the approach of a nucleophile to the carbonyl carbon can be sterically hindered by the adjacent cyclopropyl group, potentially influencing the stereochemical outcome of the reaction. rsc.org In reactions involving the cyclopropyl ring itself, the steric bulk of the keto-ester portion of the molecule can direct the approach of reagents.

Characterization of Reactive Intermediates

The elucidation of reaction mechanisms involving this compound often requires the characterization of transient reactive intermediates. These intermediates dictate the reaction pathway and the final product distribution. Key intermediates that have been investigated include carbocations, radicals, and carbenoids.

Carbocationic Intermediates and Rearrangements (e.g., Cyclopropylcarbinyl Cations)

Reactions involving the cyclopropyl group of this compound can proceed through cyclopropylcarbinyl cation intermediates. These non-classical carbocations are known for their unique reactivity and propensity for rearrangement. rsc.org The formation of a cyclopropylcarbinyl cation from a precursor like a cyclopropylcarbinol occurs through dehydration, often catalyzed by a chiral acid. nih.gov This cation is delocalized and can exist in equilibrium with homoallyl and cyclobutyl cations.

This delocalization and facile interconversion can be harnessed in synthetic transformations to form cyclopropanes or trigger skeletal rearrangements. rsc.org The stability and subsequent reaction pathway of the cyclopropylcarbinyl cation are influenced by factors such as the substitution pattern and the reaction conditions. In the context of natural product synthesis, these cationic intermediates play a crucial role in the biosynthesis of various terpenes. nih.gov

Computational studies, such as those employing density functional theory (DFT), can provide insights into the structure and energetics of these carbocationic intermediates and the transition states connecting them. nih.gov For example, in gold(I)-catalyzed rearrangements of related propargylic esters, cyclic carbocationic intermediates have been proposed. nih.gov The lifetime of these intermediates can vary, influencing whether subsequent steps are reversible. nih.gov

Table 1: Investigated Carbocationic Intermediates and Rearrangements

| Intermediate/Rearrangement | Precursor/Reaction Type | Key Features |

| Cyclopropylcarbinyl Cation | Dehydration of cyclopropylcarbinols | Non-classical carbocation, delocalized charge, facile rearrangement to homoallyl and cyclobutyl cations. rsc.orgnih.gov |

| Gold(I)-Coordinated Cationic Intermediate | Gold(I)-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangement | Can be a long-lived intermediate or a point on the reaction trajectory, depending on the substrate. nih.gov |

Radical Pathways and Single Electron Transfer Processes

Alternative to ionic pathways, reactions of this compound can also proceed through radical intermediates, often initiated by a single electron transfer (SET) process. nih.govwikipedia.org In a SET mechanism, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair. nih.gov The feasibility of a thermal SET process depends on the redox potentials of the donor and acceptor. nih.gov

Radical pathways are particularly relevant in photoredox catalysis and some polymerization reactions. wikipedia.org The characterization of these radical species can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect the presence of unpaired electrons. nih.gov Computational methods can also be employed to predict the likelihood of a SET event and to characterize the resulting radical intermediates. nih.gov

In the context of frustrated Lewis pair (FLP) chemistry, both thermal and photoinduced SET mechanisms have been identified, leading to the formation of radical pairs. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the fundamental principles of SET and radical formation are broadly applicable to organic molecules with suitable functional groups.

Table 2: Characteristics of Radical and SET Processes

| Process | Description | Key Investigative Techniques |

| Single Electron Transfer (SET) | Transfer of a single electron between a donor and an acceptor, forming a radical ion pair. nih.govwikipedia.org | Cyclic Voltammetry (CV), DFT Calculations, UV-vis Spectroscopy. nih.gov |

| Radical Intermediate Formation | Generation of species with unpaired electrons. | Electron Paramagnetic Resonance (EPR) Spectroscopy, Transient Absorption Spectroscopy. nih.gov |

Carbenoid Species in Cyclopropanation

Carbenoids are reactive intermediates that behave like carbenes but are not free carbenes. libretexts.org They are often metal-stabilized species and are widely used in cyclopropanation reactions. acsgcipr.orgucl.ac.uk In reactions involving this compound, if the molecule were to be modified to act as a carbene precursor (e.g., conversion to a diazo compound), it could then form carbenoids in the presence of a metal catalyst.

The most common method for generating carbenoids for cyclopropanation is the decomposition of diazo compounds catalyzed by transition metals such as rhodium, copper, or palladium. acsgcipr.orgethz.ch These metal carbenoids are generally more stable and selective than free carbenes. acsgcipr.org The Simmons-Smith reaction is a classic example that utilizes a zinc carbenoid, ICH₂ZnI, for cyclopropanation. libretexts.org The reactivity and selectivity of carbenoids can be tuned by the choice of metal and ligands. ethz.ch

The reaction of a carbenoid with an alkene to form a cyclopropane can proceed through a concerted mechanism, where the stereochemistry of the alkene is retained. libretexts.orgucl.ac.uk This is a key feature that distinguishes singlet carbenoids from triplet carbenes, which often react in a stepwise manner leading to a loss of stereochemistry. ucl.ac.uk

Table 3: Common Carbenoid Species in Cyclopropanation

| Carbenoid Type | Precursor | Metal Catalyst (Examples) | Characteristics |

| Metal Carbenoid | Diazo compounds (e.g., ethyl diazoacetate) | Rh, Cu, Pd, Ru, Au acsgcipr.orgethz.ch | More stable and selective than free carbenes; enables enantioselective transformations with chiral ligands. acsgcipr.org |

| Zinc Carbenoid (Simmons-Smith) | Diiodomethane and a Zn-Cu couple | Zinc | Stereospecific cyclopropanation of alkenes. libretexts.org |

Elucidation of Concerted and Stepwise Reaction Mechanisms

A fundamental question in mechanistic chemistry is whether multiple bond-forming and bond-breaking events occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). nih.gov This distinction is crucial for understanding and controlling the stereochemistry and regioselectivity of a reaction.

For reactions involving this compound, this dichotomy is relevant in various transformations. For instance, in cycloaddition reactions, the mechanism can be either a concerted pericyclic process or a stepwise pathway involving zwitterionic or diradical intermediates. researchgate.netmdpi.commdpi.com Computational studies using DFT and post-Hartree-Fock methods are powerful tools for distinguishing between these pathways by locating transition states and intermediates on the potential energy surface. researchgate.netresearchgate.net

Kinetic isotope effects (KIEs) provide an experimental method to probe reaction mechanisms. nih.govdiva-portal.org By measuring the reaction rates of isotopically labeled substrates, one can infer whether certain bonds are broken in the rate-determining step. Double isotope fractionation experiments can be particularly informative for distinguishing between concerted and stepwise processes. nih.gov

In the context of cycloadditions, a concerted mechanism is often favored for many 1,3-dipolar cycloadditions. researchgate.net However, highly reactive substrates or specific electronic factors can promote a stepwise diradical or zwitterionic pathway. researchgate.netmdpi.com Similarly, for reactions like the Wittig reaction, both concerted and stepwise pathways have been computationally explored, with the solvent playing a significant role in the energy profile. researchgate.net The energetic similarity between concerted and stepwise pathways can sometimes lead to a "mechanistic borderline" where both pathways may be accessible. nih.gov

Table 4: Methods for Distinguishing Concerted and Stepwise Mechanisms

| Method | Principle | Application Example |

| Computational Chemistry (e.g., DFT) | Locating transition states and intermediates on the potential energy surface to determine the lowest energy pathway. researchgate.netresearchgate.net | Distinguishing between concerted and stepwise pathways in 1,3-dipolar cycloadditions and Wittig reactions. researchgate.netresearchgate.net |

| Kinetic Isotope Effects (KIEs) | Measuring the effect of isotopic substitution on reaction rates to determine which bonds are broken in the rate-determining step. nih.govdiva-portal.org | Differentiating between concerted and stepwise elimination and enzyme-catalyzed reactions. nih.gov |

| Stereochemical Studies | Analyzing the stereochemical outcome of a reaction. Concerted reactions are often stereospecific, while stepwise reactions may lead to a loss of stereochemistry. diva-portal.org | Probing the mechanism of aziridination reactions. diva-portal.org |

Stereochemical Control in the Synthesis and Transformations of Ethyl 3 Cyclopropyl 2 Oxopropanoate

Asymmetric Synthesis Approaches for Chiral Cyclopropyl (B3062369) α-Keto Esters

The synthesis of chiral cyclopropyl α-keto esters, such as ethyl 3-cyclopropyl-2-oxopropanoate, in an enantiomerically pure form is a significant challenge that has been addressed through various stereoselective strategies. These methods are crucial as the resulting chiral building blocks are valuable in medicinal chemistry and natural product synthesis. rochester.edunih.gov

Enantioselective Cyclopropanation Strategies

Enantioselective cyclopropanation represents a direct and powerful method for constructing chiral cyclopropane (B1198618) rings. nih.gov These reactions typically involve the transfer of a carbene or carbene equivalent to an alkene, guided by a chiral catalyst.

One notable approach is the cyclopropanation of β,γ-unsaturated α-ketoesters with diazoesters, catalyzed by a complex of Indium(III) bromide and a chiral calcium phosphate (B84403). nih.govthieme-connect.com This reaction proceeds through a Michael addition-cyclization pathway, yielding highly functionalized chiral cyclopropanes with excellent enantioselectivities (up to >99% ee) and as a single diastereomer. nih.govthieme-connect.com

Biocatalysis offers another powerful avenue. Engineered variants of proteins, such as sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu These biocatalytic systems can exhibit broad substrate scope and provide access to a diverse library of chiral cyclopropyl ketones. rochester.edu Similarly, ene-reductases have been employed for the enantioselective reduction of cyclopropenyl esters and ketones to produce optically active cyclopropanes. acs.org

Other catalytic systems have also been developed, including those based on chiral ruthenium bis(oxazolinyl)pyridine, acs.org rhodium(II) carboxylates, acs.org and chiral Salen-Mo complexes. nih.gov For instance, rhodium-catalyzed reactions of aryldiazoacetates with alkenes can produce cyclopropanes, although controlling regioselectivity and stereoselectivity can be challenging and catalyst-dependent. acs.org

Diastereoselective Transformations

Diastereoselective transformations are employed to control the relative stereochemistry of multiple stereocenters. This can be achieved by using a chiral auxiliary or by taking advantage of existing stereocenters in the substrate to direct the stereochemical outcome of a reaction.

A prominent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions. nih.govwikipedia.org For example, a chiral auxiliary can be catalytically installed onto a propargylic amine to form an oxazolidine (B1195125) with a tetra-substituted olefin. nih.gov This auxiliary then controls the facial selectivity of a subsequent diastereoselective cyclopropanation. nih.gov Evans' chiral oxazolidinones are another class of auxiliaries widely used in asymmetric transformations, including aldol (B89426) reactions that can set the stage for subsequent stereocontrolled cyclopropanations. researchgate.netresearchgate.net

Substrate-directed reactions also provide a powerful means of diastereocontrol. A temporary stereocenter, such as a β-hydroxyl group introduced via a stereoselective aldol reaction, can direct the cyclopropanation of a nearby double bond. rsc.org Following the cyclopropanation, the temporary stereocenter can be removed, yielding an enantiopure cyclopropane carboxaldehyde. rsc.org In some cases, the cyclopropanation itself can be highly diastereoselective, as seen in the reaction of β,γ-unsaturated α-ketoesters with diazoesters catalyzed by an InBr₃/chiral calcium phosphate complex, which affords a single diastereomer. nih.gov

Chiral Catalyst Development and Optimization for Stereoselective Reactions

The development of effective chiral catalysts is paramount for achieving high stereoselectivity in the synthesis of chiral cyclopropyl α-keto esters. A variety of catalysts, from small organic molecules to complex metal-based systems and engineered enzymes, have been explored and optimized.

Metal-Based Catalysts: Dirhodium(II) catalysts, particularly those with chiral carboxylate ligands like Rh₂(S-TCPTAD)₄, have been effective in asymmetric cyclopropanation. nih.gov The choice of ligand is critical; for instance, adamantylglycine-derived ligands have shown high asymmetric induction. nih.gov Ruthenium catalysts, such as those with chiral bis(oxazolinyl)pyridine (pybox) ligands, have also been successfully used for the efficient asymmetric cyclopropanation of olefins with diazoacetates. acs.org More recently, chiral Salen-Mo catalysts have been developed for catalytic asymmetric deoxygenative cyclopropanation, using 1,2-dicarbonyl compounds as safe surrogates for diazo compounds. nih.gov A complex formed from InBr₃ and a chiral calcium phosphate has proven highly effective for the enantioselective cyclopropanation of β,γ-unsaturated α-ketoesters, yielding products with excellent enantioselectivity. nih.govthieme-connect.com

Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Resin-supported peptide catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of aromatic α,β-unsaturated aldehydes under aqueous conditions. acs.org The specific amino acid sequence of the peptide is crucial for achieving high diastereoselectivity. acs.org

Biocatalysts: Enzymes and engineered proteins represent a rapidly growing class of chiral catalysts. An engineered variant of sperm whale myoglobin, Mb(H64G,V68A), has demonstrated remarkable efficiency and stereoselectivity in the cyclopropanation of vinylarenes with diazoketones. rochester.edu Similarly, engineered heme proteins from Bacillus subtilis have been used for the synthesis of a key cyclopropane precursor to the drug ticagrelor, achieving high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). acs.org Ene-reductases are another class of enzymes used for the biocatalytic asymmetric reduction of cyclopropenyl esters and ketones. acs.org

The table below summarizes the performance of selected chiral catalysts in asymmetric cyclopropanation reactions relevant to the synthesis of chiral cyclopropyl ketones and esters.

| Catalyst System | Reaction Type | Substrate(s) | Selectivity | Reference |

|---|---|---|---|---|

| InBr₃ / Chiral Calcium Phosphate | Cyclopropanation | β,γ-Unsaturated α-ketoester + Diazoester | Up to >99% ee, single diastereomer | nih.gov |

| Engineered Myoglobin Mb(H64G,V68A) | Biocatalytic Cyclopropanation | Vinylarene + Diazoketone | High diastereo- and enantioselectivity | rochester.edu |

| Rh₂(S-TCPTAD)₄ | Cyclopropanation | Acrylate + Diazo compound | Up to 98% ee | nih.gov |

| Engineered B. subtilis Heme Protein | Biocatalytic Cyclopropanation | 3,4-difluorostyrene + Ethyl diazoacetate | >99% dr, 98% ee | acs.org |

| Resin-supported Peptide | Organocatalytic Cyclopropanation | α,β-Unsaturated aldehyde + Sulfur ylide | High diastereo- and enantioselectivity | acs.org |

Control of Stereochemistry in Ring-Opening and Rearrangement Reactions

The strained three-membered ring of cyclopropyl ketones makes them susceptible to ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures. Controlling the stereochemistry during these transformations is crucial for their synthetic utility.

Ring-Opening Reactions: Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-α,β-unsaturated ketones. rsc.org The stereochemical outcome is a result of the reaction mechanism, which proceeds with high selectivity. Asymmetric ring-opening reactions have also been developed. For instance, a chiral N,N'-dioxide-Scandium(III) complex can catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral β-naphthol derivatives with good to excellent enantioselectivities (up to 97% ee). researchgate.net

Rearrangement Reactions: Rearrangements of cyclopropyl systems can lead to the formation of larger rings. For example, a stereocontrolled approach to α-alkyl β-alkynyl cyclohexanones has been achieved through a Lewis acid-mediated rearrangement of enol ethers bearing a Co-alkyne moiety, proceeding with high levels of stereoselectivity. nih.gov Furthermore, a stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones can be promoted by acids like TfOH or BF₃·Et₂O. nih.gov

The Claisen rearrangement is another powerful tool for stereocontrolled synthesis. By employing chiral organomagnesium reagents, it is possible to achieve an enantioselective synthesis of cyclic ketones with full substitution at the α-positions via a Claisen rearrangement of 2-allyloxyenones. nih.gov The stereoselectivity of these rearrangements is often influenced by the specific catalyst and reaction conditions employed.

Retention and Transfer of Optical Activity in Subsequent Derivatizations

A key aspect of asymmetric synthesis is the ability to carry the newly created stereochemical information through subsequent chemical transformations. The optical activity, once established in the chiral cyclopropyl α-keto ester, must be retained or effectively transferred during derivatization.

Retention of Chirality: Chiral cyclopropanes are valuable as building blocks because their stereocenters can be preserved in subsequent reactions. rochester.edu For instance, the transformation of a cyclopropanation product, such as the reduction of the keto group, has been shown to proceed with retention of the enantiomeric excess established in the initial cyclopropanation step. thieme-connect.com This demonstrates that the chiral cyclopropane core can be a stable stereochemical element throughout a multi-step synthesis.

Transfer of Chirality using Chiral Auxiliaries: The concept of chirality transfer is elegantly demonstrated in methods that use chiral auxiliaries. wikipedia.org In one such approach, a temporary stereocenter is introduced via an aldol reaction with a chiral auxiliary. rsc.org This center then directs a diastereoselective cyclopropanation. In the final step, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, transferring the stereochemical information to the final enantiopure cyclopropane carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org This strategy highlights how chirality can be temporarily "borrowed" from an auxiliary to control the formation of a permanent stereocenter in the target molecule. The use of Evans' oxazolidinone auxiliaries in setting multiple stereocenters in complex natural product synthesis is a classic example of this principle. researchgate.net

The ability to perform these derivatizations without loss of optical purity is essential for the application of chiral cyclopropyl building blocks in the synthesis of enantiomerically pure pharmaceuticals and other complex targets. libretexts.orgbyjus.com

Catalytic Strategies for the Functionalization of Ethyl 3 Cyclopropyl 2 Oxopropanoate

Transition Metal-Catalyzed Transformations

Transition metals are powerful catalysts for activating and transforming ethyl 3-cyclopropyl-2-oxopropanoate. Depending on the metal and reaction conditions, catalysis can initiate ring-opening of the cyclopropane (B1198618), functionalization of the keto-ester group, or cycloaddition reactions.

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their ability to mediate reactions involving diazo compounds and strained ring systems. In the context of cyclopropyl (B3062369) ketones, rhodium catalysis can initiate tandem reaction sequences. For instance, rhodium(I) complexes have been used to catalyze the carbonylation of cyclopropyl-substituted propargyl esters. nih.gov This process begins with a rhodium-catalyzed 1,3-acyloxy migration to form a cyclopropyl-substituted allene (B1206475) intermediate, which subsequently undergoes a [5+1] cycloaddition with carbon monoxide to yield highly functionalized cyclohexenones. nih.gov

While direct rhodium-catalyzed functionalization of this compound is not extensively documented, the principles of rhodium carbene chemistry are applicable. Rhodium-catalyzed reactions of diazoacetates with alkenes are a powerful method for cyclopropane synthesis. nih.gov Conversely, the reaction of a rhodium carbene with the carbonyl oxygen of the keto ester could form a carbonyl ylide, potentially leading to subsequent rearrangements or cycloadditions. nih.gov The specific pathway is highly dependent on the catalyst's ligand sphere, with catalysts like Rh₂(TCPTAD)₄ being developed for high stereoselectivity in such transformations. nih.gov

Copper-Catalyzed Processes

Copper catalysts are cost-effective and versatile, often employed in cross-coupling and cycloaddition reactions. The Chan-Lam cyclopropylation, for example, utilizes copper(II) acetate (B1210297) to catalyze the O- or N-cyclopropylation of phenols and azaheterocycles using potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropyl source. nih.gov While this method constructs cyclopropyl-heteroatom bonds rather than functionalizing a pre-existing cyclopropyl ketone, it highlights copper's role in cyclopropane chemistry. nih.gov

More relevant to the reactivity of the title compound are copper-catalyzed reactions of related diazo precursors. The decomposition of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates using copper catalysts can lead to intramolecular Buchner reactions or C-H insertion products. researchgate.net Compared to rhodium catalysts which may favor C-H insertion, copper salts have been shown to enhance the selectivity for the Buch-ner reaction, yielding cyclohepta[c]pyrrolones. researchgate.net This demonstrates that copper catalysis can influence the reaction pathways of complex keto-esters.

Palladium-Catalyzed Carbonylation and Cross-Coupling

Palladium catalysis offers robust methods for carbon-carbon and carbon-heteroatom bond formation. A key strategy for functionalizing cyclopropyl ketones involves the generation of a palladium homoenolate intermediate via ring-opening. The cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved using a simple palladium catalytic system. rsc.org This reaction is significant because the palladium homoenolate intermediate does not undergo β-hydride elimination, allowing for efficient coupling. rsc.org This approach could be applied to this compound, where the cyclopropyl ring is opened to form a reactive homoenolate for subsequent cross-coupling.

Furthermore, palladium catalysis is effective in the cross-coupling of organometallic cyclopropane reagents. For example, tertiary cyclopropyl carbagermatranes react with various acyl chlorides in a palladium-catalyzed cross-coupling to produce functionalized cyclopropyl ketones. nih.gov The Suzuki-Miyaura cross-coupling is another powerful tool, used to synthesize cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid derivatives using a Pd(OAc)₂/SPhos system. mdpi.com These methods underscore the potential for palladium catalysts to directly couple substrates at the cyclopropane ring or to utilize the ring as a masked homoenolate for further functionalization.

Lewis Acid-Mediated Reactions (e.g., SnCl₄, Mg(ClO₄)₂, Yb(OTf)₃)

Lewis acids are highly effective in activating cyclopropyl ketones toward nucleophilic attack, leading to ring-opening reactions. The outcome of these reactions is highly dependent on the Lewis acid and the nucleophile present.

Tin(IV) Chloride (SnCl₄): SnCl₄ is a potent Lewis acid that can mediate the reaction of cyclopropyl alkyl ketones with α-keto esters. researchgate.net This process involves a cascade of reactions, starting with the nucleophilic ring-opening of the cyclopropane by water, followed by an aldol-type reaction and a final cyclic transesterification to afford spiro-γ-lactones in good yields and stereoselectivities. researchgate.netnih.gov This demonstrates a powerful method for transforming the cyclopropyl ketone moiety into a more complex heterocyclic system.

Ytterbium(III) Triflate (Yb(OTf)₃): Ytterbium(III) triflate is a water-tolerant Lewis acid that can catalyze homo-conjugate addition reactions. It has been shown to effectively catalyze the reaction of β-ketoesters with doubly-activated cyclopropane derivatives. thieme-connect.com The catalyst is believed to promote the reaction by coordinating to both the donor (β-ketoester) and the acceptor (activated cyclopropane), facilitating the ring-opening and subsequent C-C bond formation. thieme-connect.com Yb(OTf)₃ has also been used to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes with indoles, yielding functionalized indole (B1671886) derivatives. researchgate.net

| Lewis Acid | Substrate(s) | Reactant | Product Type | Reference |

|---|---|---|---|---|

| SnCl₄ | Cyclopropyl alkyl ketones | α-Ketoesters / H₂O | Spiro-γ-lactones | researchgate.net |

| Yb(OTf)₃ | Doubly activated cyclopropanes | β-Ketoesters | Homo-conjugate addition products | thieme-connect.com |

| Yb(OTf)₃ | Donor-acceptor cyclopropanes | Indoles | Functionalized indoles | researchgate.net |

Samarium-Mediated Reductions and Ring-Opening Reactions

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent widely used for promoting reductive C-C bond formations and ring-opening reactions. nih.gov When applied to cyclopropyl ketones, SmI₂ initiates a radical ring-opening of the cyclopropane ring. researchgate.netsemanticscholar.org The resulting samarium(III) enolate can be trapped by various electrophiles or participate in tandem cyclization reactions. researchgate.net

Recently, catalytic versions of these reactions have been developed. SmI₂ can be used in catalytic amounts, in conjunction with a stoichiometric co-reductant like Sm⁰ metal, to facilitate formal [3+2] cycloadditions between alkyl cyclopropyl ketones and alkenes or alkynes. nih.gov This catalytic cycle relies on the ability of Sm⁰ to regenerate the active Sm(II) species, preventing catalyst deactivation. nih.gov This strategy allows for the construction of complex, sp³-rich cyclopentane (B165970) and cyclopentene (B43876) derivatives from relatively simple starting materials. semanticscholar.orgnih.gov The reaction proceeds via a single-electron transfer from SmI₂ to the ketone, which triggers the cyclopropane ring-opening, followed by intermolecular coupling and cyclization. semanticscholar.org

Organocatalytic Applications for α-Keto Ester Reactivity

Organocatalysis provides a metal-free approach to the asymmetric functionalization of carbonyl compounds. The α-keto ester moiety in this compound is an excellent handle for various organocatalytic transformations, allowing for the stereocontrolled introduction of new functional groups at the α-position.

Cinchona alkaloids and their derivatives are particularly effective catalysts for these reactions. For example, 9-amino(9-deoxy)epicinchona alkaloids can catalyze the asymmetric aldol (B89426) reaction between β,γ-unsaturated α-keto esters and acetone, affording aldol adducts with a chiral tertiary alcohol in excellent yields and enantioselectivities. acs.org Similarly, primary amine-functionalized cinchona alkaloids have been developed to overcome the long-standing challenge of the enantioselective α-fluorination of ketones. nih.gov Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this system allows for the direct and highly enantioselective fluorination of various cyclic ketones. nih.gov

Another powerful organocatalytic method is the direct α-alkynylation of β-ketoesters using chiral phase-transfer catalysts. This reaction proceeds via a nucleophilic acetylenic substitution on a β-halo-alkyne, yielding α-alkynylated products in high yields and enantioselectivities. acs.org These methods highlight the utility of organocatalysis in selectively functionalizing the α-position of the keto-ester in this compound while leaving the cyclopropyl ring intact.

| Transformation | Catalyst Type | Reactant | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Cinchona Alkaloid | Acetone | Forms chiral tertiary alcohol | acs.org |

| Asymmetric α-Fluorination | Primary Amine Cinchona Alkaloid | NFSI | Creates stereogenic C-F bond | nih.gov |

| Asymmetric α-Alkynylation | Chiral Phase-Transfer Catalyst | β-Halo-alkynes | Direct α-alkynylation | acs.org |

Biocatalytic Approaches Utilizing Enzymes (e.g., Myoglobin (B1173299) Variants)

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Engineered hemoproteins, particularly variants of myoglobin, have emerged as powerful biocatalysts for reactions that are not known in the natural world. nih.gov These artificial enzymes can catalyze carbene transfer reactions with high precision, enabling the synthesis and functionalization of complex molecules. acs.orgnih.gov

A key strategy for functionalizing molecules like this compound involves enzyme-catalyzed carbene transfer. nih.gov Research has demonstrated the development of a biocatalytic method for cyclopropanation using ethyl α-diazopyruvate as a carbene precursor, which is structurally related to the target molecule. nih.gov Utilizing a specific myoglobin variant, Mb(H64V,V68G), this process yields α-cyclopropylpyruvates with high diastereomeric ratios and excellent enantiomeric excess (up to 99% ee). nih.gov This methodology showcases the potential to use engineered myoglobins to introduce or modify the cyclopropyl group in ketoesters. The reaction proceeds through the formation of an iron-carbene intermediate within the enzyme's active site, which then reacts with an olefin to form the cyclopropane ring. acs.orgresearchgate.net The engineered protein scaffold provides a chiral environment that dictates the stereochemical outcome of the reaction. nih.govresearchgate.net

This chemoenzymatic approach allows for the creation of densely functionalized, optically active cyclopropane derivatives that can serve as building blocks for more complex molecules, including pharmaceuticals. nih.govnih.gov The introduction of new enzyme-compatible diazo compounds continues to broaden the scope of accessible cyclopropane structures through biocatalysis. nih.gov

Table 1: Myoglobin-Catalyzed Synthesis of α-Cyclopropylpyruvates

This table showcases the efficiency of myoglobin variant Mb(H64V,V68G) in catalyzing the cyclopropanation of various olefins with ethyl α-diazopyruvate, a reaction analogous to the functionalization of related ketoesters.

| Olefin Substrate | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

| Styrene | Ethyl 2-(2-phenylcyclopropyl)-2-oxopropanoate | >99:1 | 99% (1S,2R) |

| 4-Methoxystyrene | Ethyl 2-(2-(4-methoxyphenyl)cyclopropyl)-2-oxopropanoate | >99:1 | 99% (1S,2R) |

| 4-(Trifluoromethyl)styrene | Ethyl 2-(2-(4-(trifluoromethyl)phenyl)cyclopropyl)-2-oxopropanoate | >99:1 | 99% (1S,2R) |

| 2-Vinylnaphthalene | Ethyl 2-(2-(naphthalen-2-yl)cyclopropyl)-2-oxopropanoate | >99:1 | 99% (1S,2R) |

| Data sourced from studies on biocatalytic cyclopropanation using myoglobin variants. nih.gov |

Heterogeneous Catalysis (e.g., Tartaric Acid Modified Raney Nickel)

Heterogeneous catalysis provides significant advantages in terms of catalyst separation and reusability. For the functionalization of β-ketoesters like this compound, the asymmetric hydrogenation of the ketone group is a valuable transformation, yielding chiral β-hydroxyesters. A well-established system for this purpose is Raney nickel modified with tartaric acid. rsc.orgoup.com

This catalytic system has proven highly effective for the enantio-differentiating hydrogenation of various β-ketoesters. rsc.orgoup.comthieme-connect.com The modification of the Raney nickel surface with an optically active molecule like (R,R)-tartaric acid creates a chiral environment that directs the hydrogenation to one of the enantiotopic faces of the prochiral ketone. rsc.org The efficiency of this asymmetric induction is influenced by factors such as the modification conditions (pH and temperature) and the presence of additives like sodium bromide. rsc.org

The hydrogenation of this compound over tartaric acid-modified Raney nickel would be expected to reduce the C2-oxo group to a hydroxyl group, yielding ethyl 3-cyclopropyl-2-hydroxypropanoate with a high degree of enantioselectivity. The steric and electronic properties of the cyclopropyl group are important considerations for the enantiotopic selection by the modified catalyst. oup.com Studies on a range of β-ketoesters have shown that the structure of the acyl and alkoxy groups significantly impacts the asymmetric yield. oup.com

Table 2: Asymmetric Hydrogenation of β-Keto Esters with Tartaric Acid-Modified Raney Nickel

This table presents representative results for the asymmetric hydrogenation of various β-keto esters using a tartaric acid-NaBr-modified Raney nickel catalyst, demonstrating the system's applicability to compounds like this compound.

| Substrate | Modifying Acid | Product | Optical Purity (% ee) |

| Methyl acetoacetate | (R,R)-Tartaric Acid | Methyl (R)-3-hydroxybutyrate | 87% |

| Ethyl acetoacetate | (R,R)-Tartaric Acid | Ethyl (R)-3-hydroxybutyrate | 83% |

| Methyl benzoylacetate | (R,R)-Tartaric Acid | Methyl (R)-3-hydroxy-3-phenylpropanoate | 85% |

| Ethyl benzoylacetate | (R,R)-Tartaric Acid | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 71% |

| Data sourced from research on enantio-differentiating hydrogenation over modified Raney nickel catalysts. rsc.org |

Photoredox Catalysis and Light-Mediated Transformations

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions under mild conditions, enabling unique transformations that are often difficult to achieve through traditional thermal methods. nih.gov For a substrate like this compound, which contains a cyclopropyl ketone moiety, photoredox catalysis opens pathways for ring-opening and cycloaddition reactions. nih.govresearchgate.net

One prominent transformation is the [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govresearchgate.net This reaction is typically initiated by the single-electron reduction of the ketone, often facilitated by a photocatalyst like [Ru(bpy)₃]²⁺ or an iridium complex. researchgate.netresearchgate.net The resulting ketyl radical anion can undergo a ring-opening of the strained cyclopropane to form a distonic radical anion. This intermediate can then engage in a cycloaddition with an alkene partner to construct densely substituted cyclopentane rings. nih.gov The use of a dual-catalyst system, combining a photoredox catalyst with a chiral Lewis acid, has been shown to control the stereochemistry of these photocycloadditions, providing access to enantioenriched products. nih.gov

While many examples focus on aryl cyclopropyl ketones, the underlying principle of reductive ring-opening could be applied to this compound. chemrxiv.org The reaction would likely proceed through the formation of a radical intermediate centered on the carbon backbone, which could then be trapped intramolecularly or intermolecularly. nih.govchemrxiv.orgresearchgate.net These light-mediated strategies offer a novel approach to leverage the strain energy of the cyclopropane ring to build more complex molecular architectures. researchgate.netresearchgate.net

Table 3: Enantioselective [3+2] Photocycloaddition of a Cyclopropyl Ketone

This table details the scope of a dual-catalyst system for the asymmetric [3+2] photocycloaddition of a model aryl cyclopropyl ketone with various alkenes, illustrating a potential transformation pathway for this compound.

| Alkene Partner | Lewis Acid Ligand | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Methyl acrylate | L6 | 95 | 3:1 | 93 |

| 4-Methoxystyrene | L6 | 85 | 3:1 | 86 |

| 4-Chlorostyrene | L6 | 91 | 3:1 | 90 |

| 2-Vinylnaphthalene | L6 | 82 | 4:1 | 88 |

| Reaction conditions typically involve a Ru(II) or Ir(III) photocatalyst, a chiral Lewis acid (e.g., Gd(OTf)₃ with a chiral ligand), and a sacrificial electron donor under visible light irradiation. Data sourced from studies on asymmetric photocycloadditions. nih.gov |

Synthetic Utility and Applications of Ethyl 3 Cyclopropyl 2 Oxopropanoate As a Building Block

Construction of Complex Carbocyclic Systems

The inherent reactivity of ethyl 3-cyclopropyl-2-oxopropanoate makes it a valuable precursor for the assembly of complex carbocyclic frameworks, including spirocyclic and polycyclic systems.

Spirocyclic Compounds

Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in natural products and therapeutic agents. This compound can serve as a starting material for the synthesis of spirocyclic compounds. For instance, the reaction of 1,3-diones with appropriate reagents can lead to the formation of spirocyclopropanes. An efficient method for synthesizing 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes has been developed using (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. nih.gov This method has been successfully applied to various cyclic 1,3-diones, including 1,3-cyclopentanedione (B128120) and 1,3-cycloheptanedione, to produce the corresponding spirocyclopropanes in high yields. nih.gov

| Starting Material | Reagent | Product |

| 1,3-Cyclohexanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cyclohexane-1,3-dione-2-spirocyclopropane |

| 1,3-Cyclopentanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cyclopentane-1,3-dione-2-spirocyclopropane |

| 1,3-Cycloheptanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cycloheptane-1,3-dione-2-spirocyclopropane |

Annulation Reactions and Polycyclic Architectures

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing polycyclic systems. Ethyl cyclopropylidenepyruvate, a derivative of this compound, has been shown to participate in Diels-Alder reactions. researchgate.net For example, it reacts with cyclopentadiene (B3395910) and 2,3-dimethylbuta-1,3-diene in [4+2] cycloadditions to furnish polycyclic architectures. researchgate.net These reactions highlight the potential of this building block in creating complex carbocyclic frameworks.

Synthesis of Diverse Heterocyclic Frameworks

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The reactivity of the keto-ester functionality allows for condensations with various dinucleophiles to form different ring systems. For example, a derivative, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, has been used to synthesize pyrazole, triazole, pyridinone, and pyrimidinone derivatives. eurjchem.com

Furthermore, ethyl cyclopropylidenepyruvate undergoes hetero-Diels-Alder reactions with furan (B31954) and enol ethers, acting as the enone component in [4+2] cycloadditions. researchgate.net These reactions provide access to a range of new, functionalized cyclopropane-containing heterocycles. researchgate.net The condensation of (E/Z)-2-(1-Allyloxycyclopropyl)-3-methoxyacrylonitrile, derived from ethyl cyclopropylidenacetate, with amidines, guanidine, hydrazine, and methyl thioglycolate leads to the formation of various 1-heteroarylcyclopropanols. goettingen-research-online.de

Precursor in Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient approach to complex molecules. This compound and its derivatives are suitable substrates for such reactions. For instance, a one-pot multicomponent tandem reaction has been developed for the synthesis of 2-amino-3-benzylindoles, which involves the simultaneous formation of C-N and C-C bonds. rsc.org

Derivatization for the Introduction of Chirality and Complexity in Target Molecules

The introduction of chirality is a critical aspect of modern drug discovery and natural product synthesis. While direct asymmetric syntheses using this compound are not extensively detailed in the provided search results, the derivatization of related cyclopropyl (B3062369) building blocks to create chiral molecules is a well-established strategy. For example, the Simmons-Smith cyclopropanation of allylic alcohols can be highly diastereoselective, and the use of chiral auxiliaries or catalysts can lead to enantiomerically enriched products. marquette.edu

Furthermore, the synthesis of (E/Z)-2-(1-Allyloxycyclopropyl)-3-methoxyacrylonitrile from ethyl cyclopropylidenacetate and its subsequent transformations to yield highly functionalized and sterically congested 1-heteroarylcyclopropanols demonstrates how derivatization can introduce significant complexity into the target molecules. goettingen-research-online.de

Applications in Scaffold Diversity (e.g., for novel synthetic targets, natural product synthesis, and chemical probe development)

The generation of scaffold diversity is crucial for the success of screening campaigns in drug discovery and chemical biology. nih.gov this compound and its derivatives serve as valuable starting points for creating diverse molecular scaffolds.

The cyclopropane (B1198618) ring is a key structural motif in numerous natural products and biologically active molecules. marquette.eduresearchgate.net The synthesis of these natural products often relies on methods for constructing the cyclopropane ring, and building blocks like this compound can be valuable in this context. marquette.edu For example, the cyclopropyl group is present in recently approved drugs, highlighting its importance in medicinal chemistry. researchgate.net

In the development of chemical probes, which are small molecules used to study protein function, scaffold diversity is essential for identifying selective and potent modulators. nih.gov The ability to generate a wide range of carbocyclic and heterocyclic structures from this compound makes it a useful tool for creating compound libraries for screening and subsequent probe development. researchgate.netnih.gov The synthesis of diverse and complex scaffolds, often inspired by natural products, is a key strategy in this field. nih.gov

Theoretical and Computational Approaches to Ethyl 3 Cyclopropyl 2 Oxopropanoate Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of ethyl 3-cyclopropyl-2-oxopropanoate. These calculations reveal the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the inherent strain energy of the cyclopropyl (B3062369) ring.

The interaction between the cyclopropyl group and the adjacent carbonyl functions is of particular interest. The cyclopropane (B1198618) ring, with its "bent" C-C bonds, possesses a degree of π-character, allowing for electronic conjugation with the carbonyl groups. This interaction, known as σ-π conjugation, influences the molecule's ground-state geometry and stability. Computational studies on similar cyclopropyl ketones have shown that this conjugation can stabilize the molecule and affect its reactivity. For instance, in cyclopropyl carbenes, a cyclopropyl group has been calculated to be more stabilizing than an isopropyl group by nearly 9 kcal/mol due to effective hyperconjugation. researchgate.net

A systematic computational investigation into the structure-reactivity relationships of cyclopropyl ketones has highlighted that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, a result of the aryl ring's conjugation effect. nih.govmanchester.ac.uk While this compound lacks an aryl group, the principles of electronic stabilization of reactive intermediates are still applicable.

A theoretical study on β-keto esters using DFT has provided insights into their reactivity and ADME properties. mdpi.com Such studies can be extended to this compound to understand its electronic properties and potential biological interactions.

Table 1: Calculated Energetic Properties of a Model Cyclopropyl Ketone System

| Property | Calculated Value (kcal/mol) | Method |

| Ring Strain Energy | ~27.5 | DFT (B3LYP/6-31G(d)) |

| Stabilization Energy (vs. isopropyl) | ~9 | DFT (B3LYP/6-311+G(3df,2p)) |

Note: The data in this table is based on model systems like dicyclopropyl carbene and may be used to approximate the properties of this compound.

Reaction Pathway Elucidation and Transition State Analysis

A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of transient intermediates and the calculation of transition state energies. For this compound, this allows for a detailed mechanistic understanding of its various transformations, such as ring-opening reactions, cycloadditions, and reactions at the carbonyl centers.

DFT calculations are commonly employed to locate the transition state structures and calculate their corresponding activation energies (energy barriers). researchgate.net This information is critical for predicting reaction rates and understanding how different reaction conditions or catalysts might influence the reaction pathway. For example, in the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones, computational studies have elucidated the multi-step mechanism involving ketyl radical formation, cyclopropyl ring fragmentation, and subsequent radical trapping. nih.govmanchester.ac.uk These studies revealed that for alkyl cyclopropyl ketones, which are structurally more analogous to this compound, the barriers for reduction and fragmentation are high due to the lack of conjugation. manchester.ac.uk

In the context of ring-opening reactions, computational analysis can distinguish between different possible mechanisms, such as concerted or stepwise pathways. For the ring-opening of cyclopropyl radicals, DFT calculations have shown that substituents can drastically reduce the kinetic barrier. researchgate.net This has direct implications for the reactivity of this compound, where the ester and ketone groups can influence the stability of any radical or ionic intermediates formed during a reaction.

Furthermore, computational studies on the Cloke-Wilson rearrangement of cyclopropyl ketones have provided evidence for an SN1-type ring-opening mechanism. researchgate.net Similar computational scrutiny of reactions involving this compound can offer predictive insights into the operative mechanisms.

Table 2: Representative Calculated Activation Energies for Cyclopropyl Ketone Reactions

| Reaction Type | Substrate | Activation Energy (kcal/mol) | Computational Method |

| SmI₂-catalyzed fragmentation | Phenyl cyclopropyl ketone | 12.8 | DFT |

| SmI₂-catalyzed fragmentation | Alkyl cyclopropyl ketone | >20 | DFT |

| Ring-opening | Unsubstituted cyclopropyl radical | ~15 | DFT |

Note: This table presents data from studies on various cyclopropyl ketones to illustrate the utility of transition state analysis. The values for this compound would require specific calculations.

Prediction of Regioselectivity and Stereoselectivity in Cyclopropyl α-Keto Ester Transformations

Many reactions of this compound can lead to multiple regioisomeric or stereoisomeric products. Computational chemistry has become an invaluable tool for predicting and rationalizing the selectivity observed in these transformations. rsc.orgrsc.org

For regioselectivity, which concerns the site of chemical attack, computational models can assess the relative energies of the transition states leading to the different possible products. For instance, in the ring-opening of unsymmetrically substituted cyclopropyl ketones, calculations can predict which C-C bond of the cyclopropane ring is more likely to cleave. This is often dictated by the stability of the resulting intermediate. nih.govcanterbury.ac.nz In the case of this compound, nucleophilic or electrophilic attack can occur at several positions, and computational analysis can help to identify the most favorable reaction site.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. By calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric or diastereomeric excess of a reaction. This is particularly relevant for asymmetric reactions catalyzed by chiral catalysts. Computational studies on rhodium-catalyzed cyclopropanation reactions, for example, have successfully explained the observed diastereoselectivities by comparing the energies of different transition state geometries. acs.org Similar approaches can be applied to predict the stereochemical outcome of reactions involving this compound, aiding in the design of stereoselective syntheses. nih.gov

Recent advances in machine learning, combined with computational chemistry, are also emerging as powerful tools for predicting the regio- and site-selectivity of organic reactions with high accuracy. rsc.org

Molecular Dynamics Simulations and Conformational Analysis (if relevant to reactivity)